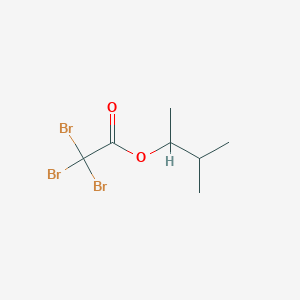
Acetic acid, tribromo, 1,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tribromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the final product. The bromination step is carefully controlled to prevent over-bromination and to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Major Products Formed
Scientific Research Applications
Acetic acid, tribromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, tribromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets through its bromine atoms and ester functional group. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid, tribromo, 1,2-dimethylpropyl ester is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to similar compounds with fewer bromine atoms. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
CAS No. |
90380-67-9 |
|---|---|
Molecular Formula |
C7H11Br3O2 |
Molecular Weight |
366.87 g/mol |
IUPAC Name |
3-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
InChI Key |
AIOAXQWRROPLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















